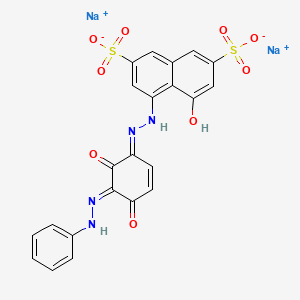

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dinatrium-4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalin-2,7-disulfonat beinhaltet typischerweise eine Diazotierungsreaktion, gefolgt von einer Azokupplung. Der Prozess beginnt mit der Diazotierung eines aromatischen Amins, wie z. B. Anilin, in Gegenwart von Salpetriger Säure. Dies bildet ein Diazoniumsalz, das dann unter alkalischen Bedingungen mit einem Naphtholderivat gekoppelt wird, um den Azofarbstoff zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion dieser Verbindung mit kontinuierlichen Fließreaktoren im großen Maßstab durchgeführt, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, einschließlich Temperatur, pH-Wert und Reaktantenkonzentrationen, um den Produktionsprozess zu optimieren und Nebenprodukte zu minimieren.

Eigenschaften

CAS-Nummer |

93940-02-4 |

|---|---|

Molekularformel |

C22H14N4Na2O9S2 |

Molekulargewicht |

588.5 g/mol |

IUPAC-Name |

disodium;4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O9S2.2Na/c27-18-7-6-16(22(29)21(18)26-23-13-4-2-1-3-5-13)24-25-17-10-14(36(30,31)32)8-12-9-15(37(33,34)35)11-19(28)20(12)17;;/h1-11,23,25,28H,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b24-16+,26-21+;; |

InChI-Schlüssel |

WQDAJUQNWOPBCY-WLXQOEACSA-L |

Isomerische SMILES |

C1=CC=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung von Chinonen führt.

Reduktion: Die Azogruppen können unter reduktiven Bedingungen, wie z. B. in Gegenwart von Reduktionsmitteln wie Natriumdithionit, zu Aminen reduziert werden.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Natriumdithionit oder Zinkstaub unter sauren Bedingungen.

Substitution: Nitriergemisch (konzentrierte Salpetersäure und Schwefelsäure) für die Nitrierung; Chlorsulfonsäure für die Sulfonierung.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Entsprechende aromatische Amine.

Substitution: Nitro- oder sulfonierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Azogruppen, die mit verschiedenen molekularen Zielstrukturen interagieren können. Die Azogruppen können reversible Redoxreaktionen eingehen, so dass die Verbindung als Elektronendonor oder -akzeptor fungieren kann. Diese Eigenschaft wird bei ihrer Verwendung als pH-Indikator und in Redoxreaktionen in biologischen Systemen ausgenutzt. Die Verbindung kann auch Komplexe mit Metallionen bilden, was ihre Stabilität und Reaktivität verbessern kann.

Wirkmechanismus

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is exploited in its use as a pH indicator and in redox reactions in biological systems. The compound can also form complexes with metal ions, which can enhance its stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Dinatrium-4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalin-2,7-disulfonat ist aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Dinatrium-4-((2,4-dihydroxyphenyl)azo)benzolsulfonat: Ein weiterer Azofarbstoff mit ähnlichen Anwendungen, jedoch unterschiedlichen spektralen Eigenschaften.

Dinatrium-4-((2-hydroxy-3-(phenylazo)phenyl)azo)benzolsulfonat: Unterscheidet sich in der Position der Hydroxylgruppe, was seine Reaktivität und Farbe beeinflusst.

Dinatrium-4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)benzolsulfonat: Ähnlich in der Struktur, aber mit Variationen in den Sulfonatgruppen, die seine Löslichkeit und industrielle Anwendungen beeinflussen.

Diese Verbindung zeichnet sich durch ihre spezifische Kombination von funktionellen Gruppen aus, die ihr einzigartige chemische und physikalische Eigenschaften verleihen, wodurch sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll ist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.